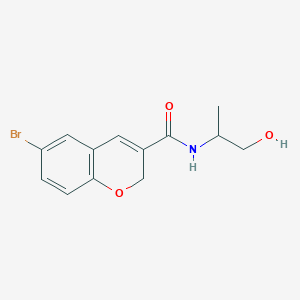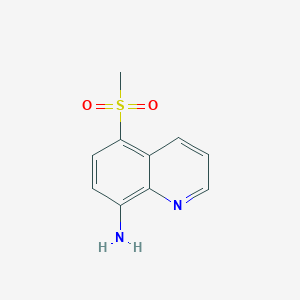
4-Bromo-7-fluoroindoline-2,3-dione
Vue d'ensemble
Description
4-Bromo-7-fluoroindoline-2,3-dione is a synthetic compound that belongs to the class of indoline-2,3-diones. It has a molecular weight of 244.02 g/mol .
Synthesis Analysis
The synthesis of 4-Bromo-7-fluoroindoline-2,3-dione can be achieved through several steps. One method involves the reaction of 5-fluoroindoline-2,3-dione with various anilines under microwave irradiation . Another method involves the reaction of 2-fluorophenylamine with anhydrous sodium sulfate .Molecular Structure Analysis
The molecular formula of 4-Bromo-7-fluoroindoline-2,3-dione is C8H3BrFNO2 . The InChI code for this compound is 1S/C8H3BrFNO2/c9-3-1-2-4(10)5-6(3)11-8(13)7(5)12/h1-2H,(H,11,12,13) .Chemical Reactions Analysis
The reaction of 5-fluoroindoline-2,3-dione and 2-(4-fluorophenyl)acetamide under microwave produced the corresponding product with 94% yield . This approach exploits the synthetic potential of microwave irradiation and copper dipyridine dichloride (CuPy 2 Cl 2) combination .Physical And Chemical Properties Analysis
4-Bromo-7-fluoroindoline-2,3-dione is a solid at room temperature . It should be stored in a dry place at room temperature .Applications De Recherche Scientifique
Herbicidal Properties
4-Bromo-7-fluoroindoline-2,3-dione derivatives have been studied for their potential as herbicides. For instance, phthalimide derivatives, including compounds related to 4-Bromo-7-fluoroindoline-2,3-dione, have shown significant herbicidal activities. These compounds, such as 2-(4-bromo-2,6-difluorophenyl) isoindoline-1,3-dione, demonstrated excellent efficacy against specific weeds, comparable to commercial herbicides like Flumioxazin. Their mode of action involves the inhibition of the Protoporphyrinogen oxidase (PPO) enzyme, indicating a promising avenue for novel PPO inhibitors in herbicide development (Gao et al., 2019).
Chemical Modification and Synthesis
4-Bromo-7-fluoroindoline-2,3-dione serves as a valuable scaffold in the synthesis of various medicinally relevant compounds. For example, its modifications through metal-free arylation and fluorination have led to the preparation of novel isoquinoline-1,3-diones. These compounds are important as carboxylic acid isosteres and precursors for other biologically active molecules, showcasing the versatility of the 4-Bromo-7-fluoroindoline-2,3-dione structure in medicinal chemistry (Golushko et al., 2019).
Crystallographic Studies
Crystallization studies of 7-fluoroisatin (7-fluoroindoline-2,3-dione) have been conducted to understand its molecular structure and interactions. This includes studying its solvate forms, such as with 1,4-dioxane, which helps in understanding the molecule's physical characteristics and potential applications in various fields, including pharmaceuticals and materials science (Shankland et al., 2007).
Fungicidal Activity
Compounds structurally related to 4-Bromo-7-fluoroindoline-2,3-dione have been investigated for their fungicidal properties. Research has shown that certain derivatives of 1,4-naphthoquinones and quinoline-5,8-diones, which share a core structural similarity with 4-Bromo-7-fluoroindoline-2,3-dione, demonstrate protectant fungicidal activity against apple powdery mildew. This suggests potential applications in agricultural pest control and plant protection (James et al., 1981).
Antimicrobial Applications
Further extending the scope of its applications, 4-Bromo-7-fluoroindoline-2,3-dione derivatives have shown considerable antibacterial and antifungal potency. For instance, certain synthesized compounds have demonstrated significant inhibitory activities against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Deswal et al., 2020).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Orientations Futures
7-Fluoroindoline, which can be synthesized from 4-Bromo-7-fluoroindoline-2,3-dione, is an important class of indole compounds. It has strong biological activity and pharmacological activity. Many natural or synthetic drugs and fine chemicals contain a 7-halogenated indole structure, showing broad application prospects .
Propriétés
IUPAC Name |
4-bromo-7-fluoro-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrFNO2/c9-3-1-2-4(10)6-5(3)7(12)8(13)11-6/h1-2H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEILBCZHJGIPBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)NC(=O)C2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20656164 | |
| Record name | 4-Bromo-7-fluoro-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-7-fluoroindoline-2,3-dione | |
CAS RN |
1153535-26-2 | |
| Record name | 4-Bromo-7-fluoro-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[Benzyl(methyl)amino]methyl}-4-fluoroaniline](/img/structure/B1438734.png)
![2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}acetic acid](/img/structure/B1438735.png)

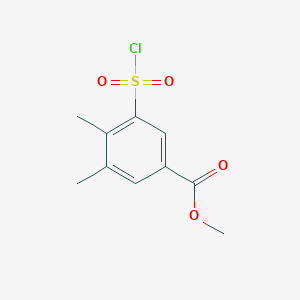
![[2-(2,2,2-Trifluoroethoxy)cyclohexyl]methanamine](/img/structure/B1438739.png)
![4-Fluoro-2-[(2-methyl-1-piperidinyl)methyl]aniline](/img/structure/B1438740.png)
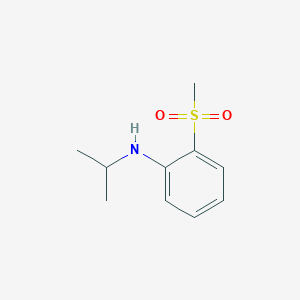
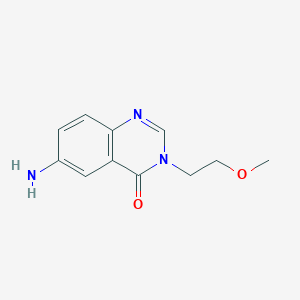
![2,2-dimethyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B1438745.png)
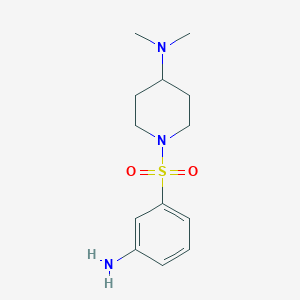
![(2-Aminoethyl)[(4-fluorophenyl)methyl]methylamine](/img/structure/B1438750.png)
![3-[(2,2,2-Trifluoroethyl)amino]propan-1-ol](/img/structure/B1438754.png)
